Naphthalene-2,6-dicarbaldehyde chemical properties
Naphthalene-2,6-dicarbaldehyde chemical properties
An In-Depth Technical Guide to Naphthalene-2,6-dicarbaldehyde: Properties, Synthesis, and Applications
Introduction
Naphthalene-2,6-dicarbaldehyde is a highly symmetrical aromatic dialdehyde that serves as a crucial building block in the fields of polymer chemistry, materials science, and organic synthesis. Its rigid, planar naphthalene core, functionalized with two reactive aldehyde groups at the 2 and 6 positions, imparts unique structural and electronic properties to the molecules and macromolecules derived from it.[1] This bifunctionality allows it to act as a versatile precursor for a wide range of materials, including high-performance polymers, porous organic frameworks, and conjugated systems with tailored optoelectronic characteristics.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safety protocols associated with Naphthalene-2,6-dicarbaldehyde, offering a technical resource for researchers and development professionals.
Compound Identification and Physicochemical Properties
The fundamental identity and physical characteristics of a chemical are paramount for its application in research and development. Naphthalene-2,6-dicarbaldehyde is a solid compound characterized by the identifiers and properties summarized below.[3]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | naphthalene-2,6-dicarbaldehyde[1][4] |
| Synonyms | 2,6-naphthalenedicarbaldehyde, 2,6-Naphthalenedicarboxaldehyde[4][5] |
| CAS Number | 5060-65-1[5] |
| Molecular Formula | C₁₂H₈O₂[1][4][5] |
| Molecular Weight | 184.19 g/mol [1][5] |
| InChI | InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H[1][4] |
| InChIKey | IQDQMRZGMILNMQ-UHFFFAOYSA-N[1][4] |
| SMILES | C1=CC2=C(C=CC(=C2)C=O)C=C1C=O[1][4] |
Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[3] |
| Melting Point | 173 - 176 °C[6] |
| Boiling Point | 373.6 °C at 760 mmHg[3][5] |
| Purity | Typically ≥95-97%[3] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Structural and Spectroscopic Characteristics
The molecule consists of a naphthalene backbone, which is a fused two-ring aromatic system, with aldehyde groups (-CHO) at the C2 and C6 positions.[1] This para-relationship across the rigid naphthalene scaffold results in a linear, symmetrical structure with extended π-conjugation.[1] While specific spectral data is not detailed in all public sources, analytical documentation including NMR, HPLC, and LC-MS is typically available from suppliers to confirm structure and purity.[7][8]
Chemical Reactivity and Synthetic Utility
The synthetic value of Naphthalene-2,6-dicarbaldehyde is derived from the reactivity of its two aldehyde groups. This bifunctionality allows it to serve as a cross-linking agent or a monomer in polymerization reactions. The primary transformations involve oxidation, reduction, and a variety of condensation reactions.[1]
-
Oxidation: The aldehyde groups can be readily oxidized to their corresponding carboxylic acids, yielding Naphthalene-2,6-dicarboxylic acid, a highly valuable monomer for high-performance polyesters like polyethylene naphthalate (PEN).[1][9]
-
Reduction: Transformation to primary alcohols is achieved using standard reducing agents, yielding 2,6-bis(hydroxymethyl)naphthalene, another useful monomer.[1]
-
Condensation Reactions: The aldehydes readily react with primary amines to form imines (Schiff bases), a key reaction for creating porous polyaminal networks and other functional polymers.[1][2] They also participate in classic carbon-carbon bond-forming reactions like the Knoevenagel and Aldol condensations.[1]
Caption: Workflow for the synthesis of Naphthalene-2,6-dicarbaldehyde via ozonolysis.
Protocol Example: Ozonolysis of 2,6-Divinylnaphthalene
This protocol outlines the general steps for an ozonolysis reaction.
-
Dissolution: Dissolve 2,6-divinylnaphthalene in a suitable inert solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas inlet tube and a stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozone Treatment: Bubble ozone gas (O₃) through the cooled solution. The reaction progress is typically monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove any residual ozone.
-
Reductive Workup: Add a reducing agent to the flask while maintaining the low temperature. Common choices include dimethyl sulfide (DMS) or zinc dust and water. This step cleaves the ozonide intermediate to form the desired aldehyde.
-
Warm-up and Extraction: Allow the reaction mixture to warm to room temperature. Perform a standard aqueous workup, extracting the product into an organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain pure Naphthalene-2,6-dicarbaldehyde.
Key Applications
The rigid structure and bifunctional nature of Naphthalene-2,6-dicarbaldehyde make it a valuable component in advanced materials. [1]
-
Polymer Chemistry: It is a key monomer for synthesizing porous aromatic frameworks (PAFs) and polyaminal networks (PANs). [2]These materials exhibit high thermal stability and defined microporosity, making them excellent candidates for gas storage (e.g., CO₂) and heavy metal adsorption. [2]While the dialdehyde itself is used, its oxidized form, Naphthalene-2,6-dicarboxylic acid, is a critical monomer for high-performance polymers like PEN, which has superior thermal and mechanical properties compared to PET. [9][10]* Materials Science & Organic Electronics: By participating in reactions that extend π-conjugation, such as the Knoevenagel condensation, it serves as a precursor to materials with interesting electronic and optical properties. [1]These derivatives are explored for use in organic field-effect transistors (OFETs), photovoltaic applications, and chemical sensors. [1][11]* Supramolecular Chemistry: The defined geometry and reactive aldehyde groups allow for the construction of complex macrocyclic structures and coordination compounds. [1]The aldehyde functionalities can participate in hydrogen bonding and other non-covalent interactions, enabling the formation of co-crystals and other supramolecular assemblies. [1]
Caption: Relationship between Naphthalene-2,6-dicarbaldehyde and its key applications.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Naphthalene-2,6-dicarbaldehyde is essential. It is intended for research and development use only. [5]
Hazard Identification
The compound is classified as an irritant. [12]
| GHS Pictogram | Hazard Statements |
|---|
| GHS07 (Exclamation Mark) | H315: Causes skin irritation. [12]H319: Causes serious eye irritation. [12]H335: May cause respiratory irritation. [12]H302: Harmful if swallowed. |
Recommended Handling and Storage
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. [5][13]Avoid breathing dust. [13]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [5][12]Avoid contact with skin and eyes. [5]After handling, wash hands thoroughly with soap and water. [13]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [5][13]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended. Keep away from incompatible materials such as strong oxidizing agents. [14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [5][14]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. [5][14]If skin irritation persists, consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention. [14]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur. [14]
Conclusion
Naphthalene-2,6-dicarbaldehyde is a structurally elegant and synthetically powerful molecule. Its combination of a rigid aromatic core and dual aldehyde functionality provides a robust platform for the rational design of advanced materials. From high-stability porous polymers for environmental remediation to conjugated systems for next-generation electronics, its utility is extensive and continues to be explored. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for safely and effectively harnessing its potential in scientific research and materials development.
References
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- 2,6-NAPHTHALENEDICARBALDEHYDE - Safety D
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Naphthalene-2,6-dicarbaldehyde | C12H8O2 | CID 816772 - PubChem. PubChem. [Link]
-
Naphthalene-2,6-dicarboxylic Acid: A Versatile Intermediate for High-Performance Polymers and Advanced Materials. Mol-Instincts. [Link]
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Naphthalene-2,6-dicarbaldehyde | 5060-65-1 - Sigma-Aldrich (Chinese). Sigma-Aldrich. [Link]
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2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 - PubChem. PubChem. [Link]
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2,6-naphthalenedicarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
(PDF) Synthesis methods for 2,6-naphthalenedicarboxylic acid - ResearchGate. ResearchGate. [Link]
-
Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - MDPI. MDPI. [Link]
-
Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling - MDPI. MDPI. [Link]
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